

L803-mts: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: L803

Cat. No.: B1496992

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Introduction

L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1][2] Its myristoylated form enhances cell permeability, making it an effective tool for in vitro studies. These application notes provide detailed protocols for utilizing **L803-mts** in cell culture to investigate its effects on cell viability, signaling pathways, and other cellular functions.

Applications

- **Neurodegenerative Disease Research:** **L803-mts** has been shown to reduce β -amyloid ($A\beta$) deposits and ameliorate cognitive deficits in animal models of Alzheimer's disease.[2][3] It is a valuable tool for studying the role of GSK-3 in neurodegeneration and for screening potential therapeutic agents.
- **Cancer Biology:** As a GSK-3 inhibitor, **L803-mts** can be used to investigate the role of the Wnt/ β -catenin and PI3K/Akt signaling pathways in cancer cell proliferation and survival.[4]
- **Metabolic Disorder Studies:** **L803-mts** exhibits insulin mimetic activity and can activate glycogen synthase, making it relevant for research in diabetes and other metabolic diseases. [5]

Quantitative Data Summary

The following tables summarize the quantitative effects of **L803**-mts treatment observed in various studies.

Table 1: Effect of **L803**-mts on β -Amyloid Plaque Load in 5XFAD Mouse Model

Treatment	A β Plaque Load Reduction (Congo Red Staining)	A β Plaque Load Reduction (Immunostaining)	Reference
L803-mts	75% \pm 6.8%	84% \pm 20%	[3]

Table 2: Effect of **L803**-mts on Protein Phosphorylation in 5XFAD Mouse Brains

Protein	Change in Phosphorylation upon L803-mts Treatment	Effect on Activity	Reference
S6K1	Enhanced	Activation	[2]
S6	Enhanced	Activation	[2]
eEF-2	Reduced	Activation	[2]

Table 3: Effect of **L803**-mts on β -catenin Levels

Model System	Effect of L803-mts Treatment	Reference
5XFAD Mouse Brain	Increased β -catenin levels	[2]
Mouse Hippocampus	Increased β -catenin levels	[6]

Experimental Protocols

Protocol 1: General Cell Culture and L803-mts Treatment

This protocol provides a general guideline for treating adherent cell lines with **L803**-mts. Specific cell lines, such as SH-SY5Y (neuroblastoma) and PC-3 (prostate cancer), have been used in studies with this inhibitor.^{[4][7]}

Materials:

- Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
- Cell line of interest (e.g., SH-SY5Y)
- **L803**-mts
- Vehicle control (e.g., sterile DMSO or PBS)
- Sterile tissue culture plates/flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that allows for logarithmic growth during the experiment.
- **Cell Adherence:** Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
- **L803**-mts Preparation: Prepare a stock solution of **L803**-mts in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A typical concentration used in studies is 100 µM.^[4]
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing different concentrations of **L803**-mts or the vehicle control.
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 8 hours, 24 hours, or 48 hours).^[4]

- Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability analysis, western blotting, or immunofluorescence.

Protocol 2: Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8]

Materials:

- Cells treated with **L803**-mts as described in Protocol 1
- MTS reagent
- 96-well plate reader

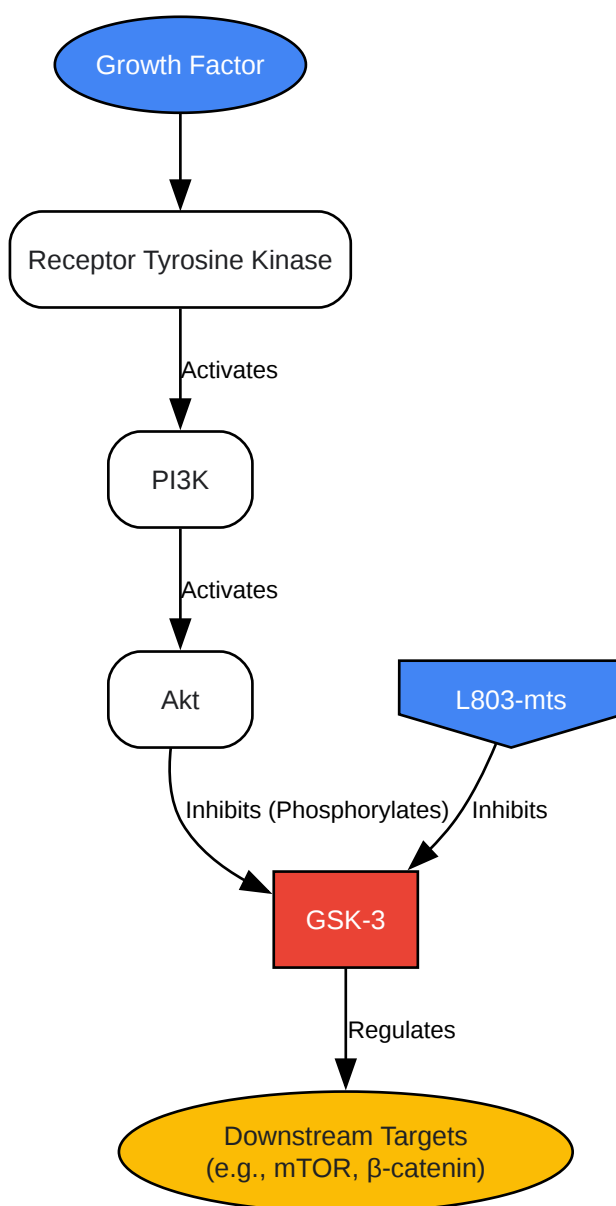
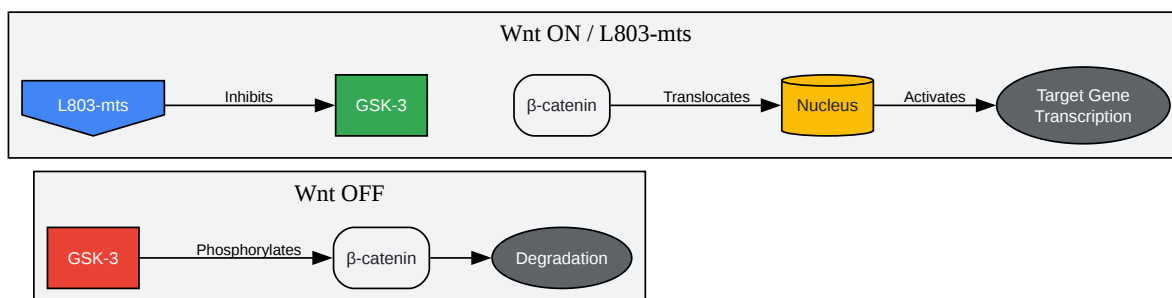
Procedure:

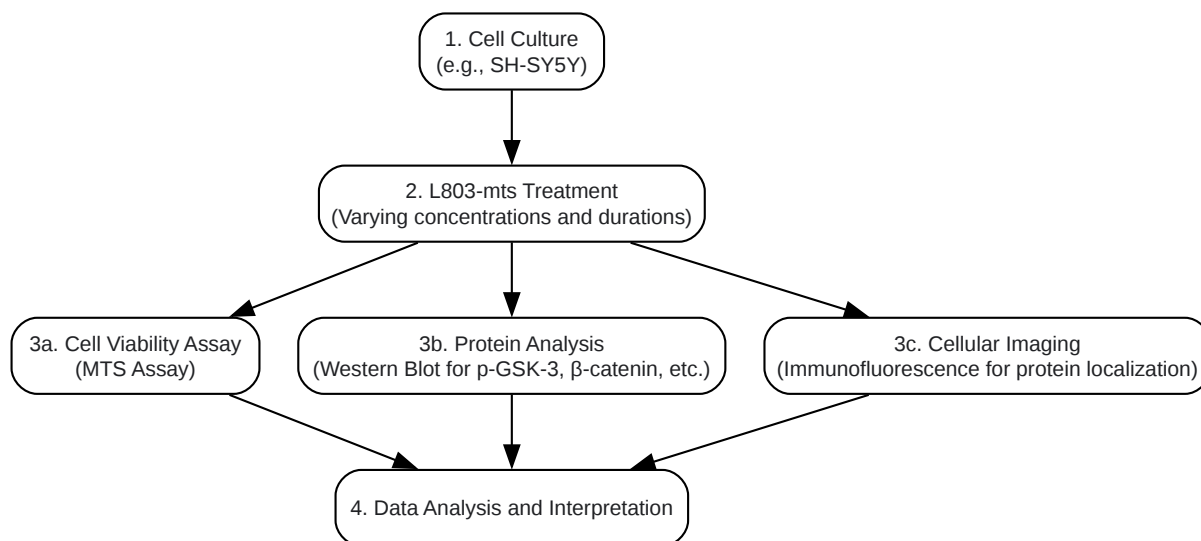
- Prepare Cells: Following **L803**-mts treatment in a 96-well plate, ensure each well contains 100 μ L of medium.
- Add MTS Reagent: Add 20 μ L of MTS reagent to each well.
- Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
- Measure Absorbance: Measure the absorbance at 490 nm using a 96-well plate reader.
- Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Wnt/ β -catenin Signaling Pathway

L803-mts, as a GSK-3 inhibitor, plays a crucial role in the Wnt/ β -catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, targeting it for degradation. Inhibition of GSK-3 by **L803**-mts prevents this phosphorylation, leading to the accumulation and nuclear translocation of β -catenin, where it activates target gene transcription.





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